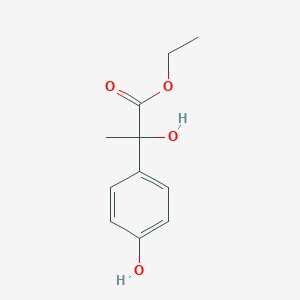

Ethyl p-hydroxyphenyllactate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPNCBJETJUYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl p-hydroxyphenyllactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl p-hydroxyphenyllactate, a molecule of interest in various research and development fields. This document details the experimental protocols for its preparation via Fischer-Speier esterification and its structural elucidation and purity assessment through modern analytical techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of p-hydroxyphenyllactic acid with ethanol (B145695) in the presence of an acid catalyst. This method is a direct and efficient way to produce the corresponding ester.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

p-Hydroxyphenyllactic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxyphenyllactic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid) to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-6 hours).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis Workflow

Caption: Fischer-Speier esterification workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, structure, and purity. The following section outlines the expected data from various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | 367.0 ± 27.0 °C (Predicted)[1] |

| Density | 1.225 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 9.77 ± 0.15 (Predicted)[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.20 | triplet | 3H | -OCH₂CH₃ |

| ~2.90 | doublet | 2H | Ar-CH₂ -CH(OH)- |

| ~4.15 | quartet | 2H | -OCH₂ CH₃ |

| ~4.30 | triplet | 1H | Ar-CH₂-CH (OH)- |

| ~5.0 (broad) | singlet | 1H | -OH (alcoholic) |

| ~6.75 | doublet | 2H | Aromatic CH (ortho to OH) |

| ~7.05 | doublet | 2H | Aromatic CH (meta to OH) |

| ~8.5 (broad) | singlet | 1H | Ar-OH (phenolic) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -OCH₂C H₃ |

| ~40.0 | Ar-C H₂-CH(OH)- |

| ~61.0 | -OC H₂CH₃ |

| ~70.0 | Ar-CH₂-C H(OH)- |

| ~115.0 | Aromatic C H (ortho to OH) |

| ~128.0 | Aromatic C (ipso to CH₂) |

| ~130.0 | Aromatic C H (meta to OH) |

| ~155.0 | Aromatic C (ipso to OH) |

| ~174.0 | C =O (ester) |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 (broad) | Strong | O-H stretch (phenolic & alcoholic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| 1610, 1510 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester & phenol) |

| ~1100 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 165 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 137 | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate group) |

| 107 | [HO-C₆H₄-CH₂]⁺ (Benzylic cation) |

Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is an oil, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Acquire the mass spectrum in a positive or negative ion mode.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to study its fragmentation pattern to support the proposed structure.

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This technical guide outlines the fundamental procedures for the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science. Adherence to these methodologies will ensure the reliable preparation and validation of this compound for further investigation and application.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl p-hydroxyphenyllactate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, the ethyl ester of p-hydroxyphenyllactic acid, is a phenolic compound with potential biological activities relevant to the pharmaceutical and nutraceutical industries. While its corresponding acid, p-hydroxyphenyllactic acid, is a known microbial metabolite and has been identified in plant-associated contexts, the natural occurrence of the ethyl ester form within the plant kingdom is not well-documented in current scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding p-hydroxyphenyllactic acid in plants and associated microorganisms, explores the potential for the natural occurrence and biosynthesis of its ethyl ester, and furnishes detailed methodologies for its extraction, identification, and quantification. This document is intended to serve as a foundational resource for researchers investigating the presence, physiological role, and potential applications of this compound derived from plant sources.

Introduction: The Landscape of p-hydroxyphenyllactic Acid and its Ethyl Ester

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in growth, development, and defense mechanisms. Among these, derivatives of tyrosine, such as p-hydroxyphenyllactic acid (HPLA), have garnered interest for their antioxidant and antimicrobial properties. HPLA is recognized as a metabolite of tyrosine and is known to be produced by various microorganisms, including lactic acid bacteria (LAB) often found in fermented plant products.[1] The Human Metabolome Database also lists p-hydroxyphenyllactic acid as being present in plants.

While the acid form is acknowledged, the presence of its ethyl ester, this compound, as a natural constituent of plants is less certain. Its occurrence could be analogous to other naturally occurring ethyl esters of phenolic acids, such as ethyl p-methoxycinnamate found in Kaempferia galanga.[2][3] Alternatively, it may be formed during fermentation processes where both HPLA and ethanol (B145695) are present, or potentially as an artifact during extraction procedures utilizing ethanol-based solvents. This guide delves into these possibilities and provides the technical framework to investigate them.

Potential Sources and Biosynthesis

The biosynthesis of phenolic compounds in plants is a complex process, primarily proceeding through the shikimate and phenylpropanoid pathways. While a direct biosynthetic pathway for this compound in plants has not been elucidated, a plausible pathway can be hypothesized based on known metabolic routes.

Hypothetical Biosynthetic Pathway in Plants

The biosynthesis would likely originate from the amino acid L-tyrosine. This pathway can be visualized as follows:

Caption: Hypothetical biosynthetic pathway of this compound from L-tyrosine in plants.

Microbial Production in Fermented Plant Products

Lactic acid bacteria, frequently involved in the fermentation of plant materials, are known producers of p-hydroxyphenyllactic acid from tyrosine.[1] In environments where fermentation also yields ethanol, the enzymatic or spontaneous esterification to this compound is a strong possibility.

Caption: Logical diagram illustrating the potential origins of this compound.

Quantitative Data

As of the date of this guide, there is a lack of published quantitative data on the natural occurrence of this compound in specific plant tissues. Research efforts are needed to populate this area. For comparative purposes, Table 1 provides a template for how such data, once generated, could be presented.

Table 1: Template for Quantitative Data of this compound in Plant Materials

| Plant Species | Family | Tissue/Product | Concentration (µg/g dry weight) | Analytical Method | Reference |

| [Example: Kaempferia galanga] | [Zingiberaceae] | [Rhizome] | [Data Not Available] | [HPLC/GC-MS] | [Future Study] |

| [Example: Fermented Soybeans] | [Fabaceae] | [Natto] | [Data Not Available] | [HPLC/GC-MS] | [Future Study] |

Experimental Protocols

To rigorously investigate the presence and quantity of this compound in plant materials, a systematic experimental approach is required.

General Experimental Workflow

The following diagram outlines a general workflow for the isolation and identification of the target compound.

Caption: A generalized experimental workflow for the identification of this compound.

Detailed Methodologies

4.2.1. Extraction

-

Objective: To extract small molecule metabolites, including potential this compound, from the plant matrix while minimizing the risk of artifact formation.

-

Protocol:

-

Homogenize 10 g of lyophilized and powdered plant material.

-

Perform parallel extractions to assess artifact formation:

-

Extraction A (Non-ethanolic): Macerate the sample in 100 mL of ethyl acetate at room temperature for 24 hours with constant agitation.

-

Extraction B (Ethanolic Control): Macerate a parallel sample in 100 mL of 80% ethanol under identical conditions.

-

-

Filter the extracts through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the dried extract in a known volume of methanol (B129727) for analysis.

-

4.2.2. Purification (for Structural Confirmation)

-

Objective: To isolate this compound from the crude extract for unambiguous structural identification.

-

Protocol (based on general phenolic ester isolation):

-

Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elute with a gradient of hexane (B92381) and ethyl acetate, starting from 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV detector (254 nm).

-

Pool fractions containing the compound of interest (based on comparison with a synthetic standard, if available).

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile (B52724) and water.

-

4.2.3. Identification and Structural Elucidation

-

Objective: To confirm the chemical structure of the isolated compound as this compound.

-

Techniques:

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the complete chemical structure and confirm the presence of the ethyl group and the p-hydroxyphenyllactyl moiety.

-

4.2.4. Quantification

-

Objective: To determine the concentration of this compound in the plant extract.

-

Protocol (HPLC-DAD):

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the UV absorbance maximum for this compound (e.g., ~275 nm).

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

Potential Physiological Roles and Applications

While the physiological role of this compound in plants is currently unknown, the functions of related compounds offer clues for future research. The parent acid, HPLA, exhibits antioxidant and antifungal properties.[1] It is plausible that the ethyl ester form could have similar or enhanced activities, potentially with altered bioavailability or lipophilicity, which could be advantageous for its role in plant defense or for its application in drug development. For instance, the esterification of phenolic compounds can increase their solubility in lipids, potentially enhancing their efficacy in certain formulations.

Conclusion and Future Directions

The natural occurrence of this compound in plants represents an intriguing and underexplored area of phytochemical research. While direct evidence remains elusive, the established presence of its acid precursor in plant-associated microbes and the existence of other phenolic ethyl esters in the plant kingdom provide a strong rationale for its investigation. This guide offers a foundational framework for such studies, from biosynthetic hypotheses to detailed analytical protocols.

Future research should focus on:

-

Screening diverse plant species, particularly those with known microbial associations or used in traditional fermentation, for the presence of this compound.

-

Investigating the enzymatic machinery in plants and microbes that could catalyze the esterification of p-hydroxyphenyllactic acid.

-

Evaluating the biological activities of this compound, including its antioxidant, antimicrobial, and anti-inflammatory properties, to assess its potential for pharmaceutical and nutraceutical applications.

By systematically applying the methodologies outlined herein, the scientific community can begin to unravel the presence, significance, and potential of this compound in the vast chemical repertoire of the plant world.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity-guided isolation of ethyl-p-methoxycinnamate, an anti-inflammatory constituent, from Kaempferia galanga L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl p-Hydroxyphenyllactate: A Comprehensive Technical Guide on its Role as a Tyrosine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, the ethyl ester of p-hydroxyphenyllactic acid (HPLA), is a compound of increasing interest within the scientific community. While HPLA is a recognized direct metabolite of the essential amino acid tyrosine, produced both endogenously in humans and by the gut microbiota, this compound's presence is noted as a natural product in certain plants. This technical guide provides an in-depth exploration of this compound, focusing on its metabolic origins derived from tyrosine, its potential physiological significance, and the methodologies for its analysis and synthesis. The document will delve into the established biochemical pathways of its precursor, HPLA, and extrapolate the potential biological activities of the ethyl ester based on current scientific understanding of similar compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development seeking to understand and explore the therapeutic and diagnostic potential of this tyrosine-derived molecule.

Introduction

The metabolism of aromatic amino acids, such as tyrosine, is a critical area of study, yielding a diverse array of bioactive molecules with significant physiological roles. Among these is p-hydroxyphenyllactic acid (HPLA), a direct downstream metabolite of tyrosine.[1] Its ethyl ester, this compound, while not a direct endogenous metabolite, has been identified in nature and is structurally and functionally related to its acid precursor.[1] This guide will provide a comprehensive overview of this compound, beginning with the well-established metabolic pathway of tyrosine to HPLA, and then exploring the synthesis, potential biological activities, and analytical methodologies relevant to the ethyl ester.

Tyrosine Metabolism and the Formation of p-Hydroxyphenyllactic Acid

The biosynthesis of p-hydroxyphenyllactic acid is intrinsically linked to the catabolism of tyrosine. In humans, the L-enantiomer of HPLA is a product of endogenous tyrosine metabolism, while the D-enantiomer is primarily of bacterial origin, produced by various species within the gut microbiome.[1][2] Elevated levels of HPLA in bodily fluids are often associated with certain inborn errors of metabolism, such as tyrosinemia and phenylketonuria, making it a valuable biomarker for these conditions.[1][3]

The metabolic conversion of tyrosine to HPLA proceeds via the intermediate, p-hydroxyphenylpyruvic acid (HPPA). This pathway is a key branch of tyrosine degradation.

Caption: Figure 1: Biosynthesis of p-Hydroxyphenyllactic Acid from Tyrosine.

This compound: Synthesis and Properties

This compound is the ethyl ester of HPLA. While it has been isolated from natural sources such as the plant Crepis crocea, it is more commonly synthesized for research and potential therapeutic applications.[1] The process of esterification can alter the physicochemical properties of the parent molecule, HPLA, notably increasing its lipophilicity. This modification can, in turn, influence its bioavailability and biological activity.[4]

Chemical Synthesis

The synthesis of this compound typically involves the esterification of p-hydroxyphenyllactic acid with ethanol (B145695) in the presence of an acid catalyst. For the production of optically pure enantiomers, chiral-specific synthesis or resolution techniques are employed.

Potential Biological and Pharmacological Activity

While direct and extensive research on the biological effects of this compound is still emerging, inferences can be drawn from studies on its precursor, HPLA, and structurally similar compounds like mthis compound.

HPLA itself has been shown to possess antioxidant and antifungal properties. Furthermore, a study on mthis compound, a close structural analog, revealed significant biological activity. This methyl ester was found to be an inhibitor of cell growth and proliferation and acted as an endogenous ligand for nuclear type-II estrogen binding sites.[5] This suggests that the esterification of HPLA may confer or enhance certain biological activities. The increased lipophilicity of the ethyl ester compared to the acid form could potentially lead to improved cell membrane permeability and altered interactions with biological targets.[4]

Quantitative Data

The following table summarizes available quantitative data for p-hydroxyphenyllactic acid, the precursor to this compound.

| Analyte | Matrix | Condition | Concentration (Mean ± SD) | Reference |

| p-Hydroxyphenyllactic Acid | Human Plasma | Normal Adults (n=9) | 118 ± 45 ng/mL | [3] |

| p-Hydroxyphenylpyruvic Acid | Human Plasma | Normal Adults (n=9) | 68 ± 42 ng/mL | [3] |

| Tyrosine | Human Plasma | Normal Adults (n=9) | 16.6 ± 6.3 µg/mL | [3] |

Experimental Protocols

Quantification of p-Hydroxyphenyllactic Acid in Human Serum by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of HPLA and other aromatic amino acid metabolites in human serum.[6] This methodology can serve as a basis for developing a quantitative assay for this compound.

6.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of serum, add 400 µL of methanol (B129727) containing the internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

6.1.2. UPLC-MS/MS Conditions

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode for HPLA.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Caption: Figure 2: Workflow for UPLC-MS/MS Analysis of p-Hydroxyphenyllactic Acid.

Synthesis of Ethyl (S)-2-ethoxy-3-p-benzyloxyphenylpropionate

This protocol is based on a reported chemical synthesis of an HPLA derivative and can be adapted for the synthesis of this compound.[7]

-

Dissolve (S)-Benzyloxyphenyllactic acid in dry DMF.

-

Add NaH to the solution and stir for 30 minutes.

-

Add iodoethane (B44018) and stir the mixture overnight.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.

-

The benzyloxy- protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C) to yield the final p-hydroxy- derivative.

Conclusion and Future Directions

This compound represents an intriguing derivative of the tyrosine metabolite, p-hydroxyphenyllactic acid. While the direct metabolic pathway from tyrosine leads to HPLA, the ethyl ester, found in nature and accessible through synthesis, offers a lipophilic alternative with potentially enhanced or distinct biological activities. The demonstrated effects of the closely related methyl ester on cell proliferation and estrogen receptor binding highlight the potential for this compound as a molecule of interest in drug discovery and development.

Future research should focus on a number of key areas:

-

Direct Biological Activity Studies: Comprehensive in vitro and in vivo studies are needed to elucidate the specific pharmacological effects of this compound and compare them to its parent compound, HPLA.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent.

-

Exploration of Natural Sources: Further investigation into the biosynthesis and occurrence of this compound in various natural sources could reveal novel enzymatic pathways and biological roles.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic landscape of this compound and its connection to tyrosine metabolism.

References

- 1. This compound | CAS:62517-34-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 4. benchchem.com [benchchem.com]

- 5. Mthis compound. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

The Biological Significance of Ethyl p-hydroxyphenyllactate: A Technical Guide for Researchers

Abstract

Ethyl p-hydroxyphenyllactate, an ester derivative of the microbial and tyrosine metabolite p-hydroxyphenyllactic acid (HPLA), is an emerging molecule of interest within the scientific community. While direct research on the ethyl ester is nascent, the biological activities of its parent compound and structurally similar phenolic molecules suggest a significant potential for therapeutic applications. This technical guide synthesizes the current understanding of this compound's biological significance, drawing upon data from related compounds to infer its properties and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential anti-inflammatory, antioxidant, and cardioprotective effects, along with detailed experimental methodologies and hypothesized signaling pathways.

Introduction

This compound belongs to the phenylpropanoid class of organic compounds. Its parent molecule, p-hydroxyphenyllactic acid (HPLA), is a known metabolite of the amino acid tyrosine and is also produced by gut microbiota, including Bifidobacteria and Lactobacilli.[1][2] HPLA has been noted for its natural antioxidant properties, specifically its ability to decrease the production of reactive oxygen species (ROS) in mitochondria and neutrophils.[1] The esterification of HPLA to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioavailability and cellular uptake, a common strategy in prodrug design.[3] This guide will explore the inferred biological significance of this compound, focusing on its potential as an anti-inflammatory, antioxidant, and cytoprotective agent.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O₄ | Inferred |

| Molecular Weight | 210.23 g/mol | Inferred |

| CAS Number | 62517-34-4 | [4] |

| Appearance | Colorless oil or pale yellow solid (inferred) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to possess significant anti-inflammatory, antioxidant, and cardioprotective properties.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and STAT3.[2][5] A related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has been shown to exert anti-inflammatory and anti-arthritic effects by directly inhibiting the NF-κB/STAT3 pathway.[6][7] It is plausible that this compound shares this mechanism.

The anti-inflammatory response is often initiated by the binding of ligands like lipopolysaccharide (LPS) to Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades. One of the central pathways is the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[8][9] Phenolic compounds can inhibit this process at various stages.

Another critical inflammatory pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3). Cytokines can activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and promotes the expression of genes involved in inflammation and cell proliferation.[10] Inhibition of STAT3 phosphorylation is a key mechanism for the anti-inflammatory effects of some natural products.[11]

It is also hypothesized that this compound can inhibit monocyte adhesion to endothelial cells, a critical step in the inflammatory process that leads to atherosclerosis.[12][13] This inhibition is likely mediated by the downregulation of adhesion molecules on endothelial cells, an effect also linked to the NF-κB pathway.[14]

Antioxidant Activity

The parent compound, HPLA, is a known antioxidant that reduces ROS production.[1] The phenolic hydroxyl group in the structure of this compound is a key feature responsible for its predicted antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species.

The antioxidant potential of compounds is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[15][16] The IC50 value in this assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound are not available in the literature, related phenolic compounds have demonstrated potent antioxidant activity.

Cardioprotective Effects

The anti-inflammatory and antioxidant properties of this compound suggest it may have cardioprotective effects. Oxidative stress and inflammation are key drivers of cardiovascular diseases, including atherosclerosis and heart failure.[17] Compounds like resveratrol, a well-studied polyphenol, exert cardioprotective effects by modulating signaling pathways such as the Akt and MAPK pathways, in addition to reducing oxidative stress.[17] The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and growth, and its activation can protect cardiac cells from injury.[18] Conversely, the mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, JNK, and p38) are involved in cellular stress responses and can contribute to cardiac hypertrophy and remodeling.[7] It is plausible that this compound could favorably modulate these pathways to protect the heart.

Regulation of Cell Growth

The methyl ester of HPLA, Mthis compound (MeHPLA), has been identified as an inhibitor of cell growth and proliferation. It acts as an endogenous ligand for nuclear type-II binding sites and has been shown to inhibit the growth of MCF-7 human breast cancer cells in vitro.[6] This suggests that the ethyl ester may have similar cytostatic or cytotoxic properties, which could be of interest in cancer research.

Quantitative Data (Inferred from Related Compounds)

Due to the limited availability of direct experimental data for this compound, the following table presents inferred or expected ranges for key biological activities based on studies of structurally similar phenolic compounds and esters. These values should be considered hypothetical and require experimental validation.

| Assay | Parameter | Expected Value/Range | Reference Compound(s) |

| Antioxidant Activity | DPPH Radical Scavenging IC50 | 10 - 100 µM | Phenolic compounds, plant extracts[19] |

| Anti-inflammatory Activity | Inhibition of NO Production IC50 | 5 - 50 µM | Ethyl caffeate, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal[5][20] |

| NF-κB Inhibition IC50 | 1 - 20 µM | Curcuminoids, various NF-κB inhibitors[21][22] | |

| COX-2 Inhibition IC50 | 0.5 - 10 µM | Ethyl-p-methoxycinnamate[13] | |

| Cell Growth Inhibition | Cell Viability IC50 (e.g., in MCF-7 cells) | 1 - 50 µM | Mthis compound[6] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions.

Synthesis of this compound

This protocol is adapted from the synthesis of related (S)-3-p-hydroxyphenyllactic acid derivatives.[4]

Materials:

-

(S)-p-hydroxyphenyllactic acid

-

Ethanol (B145695) (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve (S)-p-hydroxyphenyllactic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to yield the final compound. Confirm the structure and purity using NMR and mass spectrometry.

DPPH Radical Scavenging Assay

This protocol is a standard method for determining antioxidant activity.[15]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or control to the wells. For the blank, add methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibition of NF-κB activation.[22]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Luciferase assay kit

-

Luminometer

Procedure:

-

Seed HEK293T cells in a multi-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control and determine the IC50 value.

Monocyte Adhesion Assay

This protocol outlines a method to measure the inhibition of monocyte adhesion to endothelial cells.[6]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

THP-1 human monocytic cells

-

Calcein-AM (fluorescent dye)

-

TNF-α

-

This compound

-

Cell culture medium and plates

-

Fluorescence microscope or microplate reader

Procedure:

-

Culture HUVECs to confluence in a multi-well plate.

-

Pre-treat the HUVECs with various concentrations of this compound for 1-2 hours.

-

Stimulate the HUVECs with TNF-α for 4-6 hours to induce the expression of adhesion molecules.

-

Label THP-1 monocytes with Calcein-AM dye according to the manufacturer's instructions.

-

Wash the stimulated HUVECs to remove TNF-α and the test compound.

-

Add the labeled THP-1 cells to the HUVEC monolayer and co-incubate for 30-60 minutes.

-

Gently wash the wells to remove non-adherent THP-1 cells.

-

Quantify the number of adherent monocytes by either capturing images with a fluorescence microscope and counting the cells or by measuring the fluorescence intensity with a microplate reader.

-

Calculate the percentage of inhibition of monocyte adhesion relative to the TNF-α stimulated control.

Visualizations of Hypothesized Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways modulated by this compound. These are based on the known mechanisms of related phenolic compounds.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway by this compound.

Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.

Conclusion and Future Directions

This compound is a promising molecule with significant, albeit largely inferred, biological activities. Its structural similarity to other bioactive phenolic compounds strongly suggests potential as an anti-inflammatory, antioxidant, and cardioprotective agent. The ester linkage may provide advantageous pharmacokinetic properties compared to its parent acid, HPLA.

However, this guide also highlights a critical gap in the scientific literature. There is a pressing need for direct experimental investigation of this compound. Future research should focus on:

-

Quantitative analysis of its antioxidant and anti-inflammatory activities to determine its potency (e.g., IC50 values).

-

In-depth studies of its effects on key signaling pathways (NF-κB, STAT3, Akt, MAPK) to confirm the hypothesized mechanisms of action.

-

In vivo studies in animal models of inflammation, oxidative stress, and cardiovascular disease to assess its therapeutic efficacy and safety profile.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

By addressing these research questions, the scientific community can fully elucidate the biological significance of this compound and unlock its potential for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 phosphorylation affects p53/p21 axis and KSHV lytic cycle activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circulating Pro- and Anti-Inflammatory Metabolites and Its Potential Role in Rheumatoid Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. STAT3 phosphorylation inhibition for treating inflammation and new bone formation in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylsalicylic acid inhibits monocyte adhesion to endothelial cells by an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo and in vitro inhibition of monocyte adhesion to endothelial cells and endothelial adhesion molecules by eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]

- 15. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

- 17. clyte.tech [clyte.tech]

- 18. bioengineer.org [bioengineer.org]

- 19. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Production of Ethyl p-Hydroxyphenyllactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic production of ethyl p-hydroxyphenyllactate, a valuable chiral building block in the synthesis of various pharmaceuticals. While direct literature on the one-pot enzymatic synthesis of this specific molecule is nascent, this document consolidates established biocatalytic principles and methodologies for analogous compounds to propose a robust framework for its production. This guide covers potential enzymatic routes, detailed hypothetical experimental protocols, and data presentation for process optimization.

Introduction

This compound possesses a chiral center that is crucial for the biological activity of many active pharmaceutical ingredients (APIs). Traditional chemical synthesis often involves harsh conditions, multiple protection and deprotection steps, and can result in racemic mixtures requiring challenging chiral resolution. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective alternative for the synthesis of such chiral esters, proceeding under mild conditions with high enantioselectivity.[1][2]

This guide explores two primary enzymatic strategies for the production of this compound:

-

Two-Step Synthesis: Involving the reduction of a keto-acid precursor to p-hydroxyphenyllactic acid, followed by enzymatic esterification.

-

Whole-Cell Biocatalysis: Employing engineered microorganisms to convert a simple carbon source or a precursor directly into the final product.

Proposed Enzymatic Synthesis Pathways

The enzymatic synthesis of this compound can be approached through a multi-enzyme cascade or a whole-cell biocatalysis system. Below are the proposed pathways and the key enzymes involved.

Chemo-enzymatic or Two-Step Enzymatic Synthesis

This approach involves two sequential enzymatic reactions:

-

Asymmetric Reduction: The precursor, ethyl p-hydroxyphenylpyruvate, is stereoselectively reduced to (R)- or (S)-p-hydroxyphenyllactic acid using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). This step is critical for establishing the desired stereochemistry.

-

Esterification: The resulting p-hydroxyphenyllactic acid is then esterified with ethanol (B145695) to yield this compound. This reaction is typically catalyzed by a lipase (B570770) in a non-aqueous solvent to favor synthesis over hydrolysis.

Whole-Cell Biocatalysis

A whole-cell biocatalyst, typically an engineered strain of Escherichia coli or Saccharomyces cerevisiae, can be designed to produce this compound directly from a simple carbon source like glucose. This involves the integration of multiple metabolic pathways.

Experimental Protocols

This section provides detailed, albeit hypothetical, experimental protocols for the key stages of enzymatic synthesis.

Protocol for Lipase-Catalyzed Esterification of p-Hydroxyphenyllactic Acid

This protocol is adapted from established procedures for the synthesis of similar ethyl esters.[3][4]

Materials:

-

p-Hydroxyphenyllactic acid

-

Ethanol (anhydrous)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Organic solvent (e.g., n-heptane, toluene, or a solvent-free system)

-

Molecular sieves (3 Å, activated)

-

Orbital shaker incubator

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Reaction Setup: In a 50 mL screw-capped flask, add p-hydroxyphenyllactic acid (e.g., 1 mmol) and the chosen organic solvent (10 mL).

-

Addition of Reactants: Add ethanol. The molar ratio of ethanol to p-hydroxyphenyllactic acid is a critical parameter to optimize, typically ranging from 1:1 to 10:1.

-

Water Removal: Add activated molecular sieves (1 g) to remove water produced during the reaction, thereby shifting the equilibrium towards ester formation.

-

Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg).

-

Incubation: Place the sealed flask in an orbital shaker incubator set at a specific temperature (e.g., 40-60 °C) and agitation speed (e.g., 150-200 rpm).

-

Monitoring: Withdraw small aliquots (e.g., 100 µL) at regular intervals. The sample should be centrifuged to remove the enzyme before analysis by GC or HPLC to determine the conversion rate.

-

Termination and Product Isolation: Once the reaction reaches equilibrium or the desired conversion, filter to remove the immobilized enzyme (which can be washed and reused). The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography.

Protocol for Whole-Cell Biocatalysis

This protocol outlines the general steps for producing this compound using an engineered microbial host.[5][6][7]

Materials:

-

Engineered microbial strain (e.g., E. coli expressing a KRED and a lipase)

-

Fermentation medium (e.g., LB or a defined minimal medium with glucose)

-

Inducer (e.g., IPTG for lac-based expression systems)

-

Precursor (p-hydroxyphenylpyruvic acid, if not synthesized de novo)

-

Bioreactor

-

Centrifuge

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical equipment (HPLC)

Procedure:

-

Inoculum Preparation: Grow a single colony of the engineered strain in a suitable liquid medium overnight at 37°C with shaking.

-

Fermentation: Inoculate the main fermentation medium in the bioreactor with the overnight culture. Grow the cells to a specific optical density (e.g., OD600 of 0.6-0.8).

-

Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG). The culture is then typically grown at a lower temperature (e.g., 18-30 °C) for a defined period (e.g., 12-24 hours) to ensure proper protein folding.

-

Biotransformation: After the induction phase, add the precursor (if necessary) and ethanol to the culture. The pH is maintained at a desired level (e.g., 7.0) by automatic addition of acid or base.

-

Monitoring: Monitor cell growth (OD600) and product formation by taking samples periodically.

-

Harvesting and Extraction: After the desired reaction time, harvest the cells by centrifugation. The supernatant is collected, and the product is extracted using an organic solvent like ethyl acetate.

-

Purification and Analysis: The organic phase is dried and concentrated. The product is then purified using chromatographic techniques and analyzed by HPLC for yield and purity.

Data Presentation and Optimization

Systematic optimization of reaction parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis.

Key Parameters for Optimization

The following tables summarize the key parameters that should be optimized for both the esterification and whole-cell biotransformation processes. The values provided are typical starting points based on related literature.

Table 1: Optimization Parameters for Lipase-Catalyzed Esterification

| Parameter | Range for Optimization | Rationale |

| Enzyme Source | Various lipases (e.g., Candida antarctica, Rhizomucor miehei) | Different lipases exhibit varying activity and stability. |

| Enzyme Loading (mg) | 10 - 100 | Affects reaction rate and cost-effectiveness. |

| Substrate Molar Ratio (Ethanol:Acid) | 1:1 - 10:1 | High excess of ethanol can increase conversion but may also inhibit the enzyme. |

| Temperature (°C) | 30 - 70 | Influences enzyme activity and stability. |

| Solvent | Heptane, Toluene, Solvent-free | The polarity of the solvent affects enzyme activity and substrate solubility. |

| Water Activity | Controlled with molecular sieves or salt hydrates | Crucial for shifting the equilibrium towards synthesis. |

Table 2: Optimization Parameters for Whole-Cell Biocatalysis

| Parameter | Range for Optimization | Rationale |

| Host Strain | E. coli (various strains), S. cerevisiae | Different hosts have different metabolic backgrounds and protein expression capabilities. |

| Promoter Strength | Variable (e.g., T7, tac, arabinose-inducible) | To balance metabolic load and enzyme expression levels. |

| Inducer Concentration (e.g., IPTG) | 0.1 - 1.0 mM | Affects the level of protein expression. |

| Induction Temperature (°C) | 18 - 37 | Lower temperatures often improve soluble protein expression. |

| pH | 6.0 - 8.0 | Affects cell viability and enzyme activity. |

| Precursor/Substrate Concentration | 1 - 50 g/L | High concentrations can be toxic to the cells. |

Experimental Workflow and Logic

The optimization process typically follows a logical workflow, often employing statistical methods like Response Surface Methodology (RSM).

Conclusion

The enzymatic production of this compound represents a promising and sustainable alternative to conventional chemical synthesis. Although a direct, optimized protocol is not yet extensively reported, the principles of biocatalysis are well-established for structurally related molecules. By leveraging ketoreductases for stereoselective reduction and lipases for efficient esterification, either in a sequential manner or within an engineered whole-cell biocatalyst, the synthesis of this valuable chiral intermediate is highly feasible. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to establish a robust and efficient biocatalytic process for the production of this compound. Further research should focus on the discovery and engineering of novel enzymes with high activity and selectivity for the specific substrates involved in this synthesis.

References

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cells as Biocatalysts in Organic Transformations | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl p-hydroxyphenyllactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl p-hydroxyphenyllactate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways to support further investigation and application of this compound.

Core Physicochemical Data

This compound, a phenylpropanoid, is the ethyl ester of p-hydroxyphenyllactic acid. Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | ChemFarm[1] |

| Molecular Weight | 210.23 g/mol | ChemFarm[1] |

| CAS Number | 62517-34-4 | Alfa Chemistry[2] |

| Appearance | Oil / Solid | ChemFaces[3], Alfa Chemistry[2] |

| Boiling Point | 367.0 ± 27.0 °C | Alfa Chemistry[2] |

| pKa | 9.77 ± 0.15 | Alfa Chemistry[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | ChemFaces[3] |

Note: The physical state is described as both "Oil" and "Solid" by different suppliers, suggesting it may be a low-melting solid or exist in either state depending on purity and temperature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its application in research.

This protocol describes a standard laboratory procedure for the synthesis of this compound from p-hydroxyphenyllactic acid and ethanol (B145695).

Materials:

-

p-Hydroxyphenyllactic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-hydroxyphenyllactic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the mixture to separate the undissolved solute from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its close structural analog, Mthis compound (MeHPLA), has been shown to be an endogenous ligand for nuclear type-II estrogen binding sites.[4] MeHPLA has demonstrated the ability to inhibit the growth of MCF-7 human breast cancer cells, suggesting a potential role in the regulation of cell proliferation.[4] It is plausible that this compound exhibits similar biological activity through the same mechanism.

The proposed signaling pathway involves the binding of this compound to nuclear type-II estrogen binding sites, which are distinct from the classical estrogen receptors. This interaction is thought to interfere with the normal signaling pathways that promote cell growth and proliferation.

Below are diagrams illustrating the synthesis of this compound and its proposed biological mechanism of action.

References

- 1. chemfarms.com [chemfarms.com]

- 2. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 3. This compound | CAS:62517-34-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. Mthis compound. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl p-hydroxyphenyllactate: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, an ester of p-hydroxyphenyllactic acid, is a naturally occurring compound with potential biological significance. This technical guide provides a comprehensive overview of its discovery, methods for its isolation from natural sources, and protocols for its chemical synthesis. The document details the physicochemical and spectroscopic properties of the molecule and explores the known biological activities and signaling pathways of its parent compound, p-hydroxyphenyllactic acid, offering insights into the potential therapeutic applications of its ethyl ester derivative. Experimental protocols and data are presented in a structured format to facilitate research and development efforts.

Introduction

p-Hydroxyphenyllactic acid (HPLA) is a well-documented metabolite of the amino acid tyrosine. It is found in mammals and is also produced by various microorganisms, including those in the human gut microbiome. Elevated or depleted levels of HPLA have been associated with certain inborn errors of metabolism and other health conditions, highlighting its role as a potential biomarker. The esterification of HPLA to form compounds like this compound alters its physicochemical properties, which may, in turn, influence its bioavailability, cell permeability, and biological activity. While research on this compound is not as extensive as that on its parent acid, its natural occurrence and the known bioactivities of related compounds make it a molecule of interest for further investigation.

Discovery and Natural Occurrence

This compound has been identified as a natural product isolated from the plant Crepis crocea. Its discovery in a botanical source suggests its potential role in plant biochemistry and opens avenues for its extraction from natural materials for research purposes.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is limited in publicly available literature. The following tables summarize the known properties of the ethyl ester and provide spectroscopic data for its parent compound, p-hydroxyphenyllactic acid, for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | Commercial Suppliers |

| Molecular Weight | 210.2 g/mol | Commercial Suppliers |

| Physical State | Oil | Commercial Suppliers |

| CAS Number | 62517-34-4 | Commercial Suppliers |

Table 2: Spectroscopic Data for p-Hydroxyphenyllactic Acid (Parent Compound)

| Spectroscopy | Data |

| ¹H NMR | δ (ppm): 2.85 (dd, 1H), 3.00 (dd, 1H), 4.20 (dd, 1H), 6.70 (d, 2H), 7.05 (d, 2H) |

| ¹³C NMR | δ (ppm): 39.0, 71.0, 115.5, 128.0, 130.5, 156.0, 178.0 |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 182.05 |

| Infrared (IR) | ν (cm⁻¹): 3400 (O-H, alcohol), 3200-2500 (O-H, carboxylic acid), 1700 (C=O), 1600, 1500 (aromatic C=C) |

Note: The spectroscopic data provided in Table 2 is for the parent compound, p-hydroxyphenyllactic acid, and serves as a reference. Researchers should perform their own analytical characterization for this compound.

Experimental Protocols

Isolation from Natural Sources: Crepis crocea

The isolation of this compound from Crepis crocea can be achieved through a multi-step chromatographic process.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with a suitable solvent (e.g., methanol) to remove pigments and other impurities.

-

Semi-preparative HPLC: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., methanol-water gradient) to yield pure this compound.

Chemical Synthesis: Fischer Esterification

This compound can be synthesized from p-hydroxyphenyllactic acid and ethanol (B145695) via Fischer esterification.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve p-hydroxyphenyllactic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways (of Related Compounds)

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, the well-documented activities of its parent compound, p-hydroxyphenyllactic acid (HPLA), and the closely related methyl ester, Mthis compound (MeHPLA), provide a strong basis for postulating its potential biological roles.

p-Hydroxyphenyllactic Acid (HPLA)

HPLA is a metabolite in the tyrosine degradation pathway. Its levels can be indicative of metabolic status and gut microbiome health.

Mthis compound (MeHPLA)

Research has shown that MeHPLA can act as an inhibitor of cell growth and proliferation. It has been identified as an endogenous ligand for nuclear type-II binding sites. The binding of MeHPLA to these sites has been shown to inhibit the growth of certain cancer cell lines, suggesting a potential role in cell cycle regulation and oncology.

Postulated Activity of this compound:

Given the structural similarity to MeHPLA, it is plausible that this compound may exhibit similar biological activities. The ethyl ester group may influence its lipophilicity and ability to cross cell membranes, potentially altering its potency and pharmacokinetic profile compared to the methyl ester. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a naturally occurring ester with potential for further scientific investigation. This guide has provided a summary of its discovery, isolation, and proposed synthesis, along with the physicochemical properties of the molecule. While direct biological data is limited, the known activities of its parent acid and methyl ester suggest promising avenues for future research, particularly in the areas of metabolic regulation and cell biology. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers aiming to explore the full potential of this intriguing molecule. Future studies should focus on the full spectroscopic characterization of this compound, the investigation of its specific biological activities, and the elucidation of its mechanism of action at the molecular level.

The Role of Ethyl p-Hydroxyphenyllactate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, an ester derivative of p-hydroxyphenyllactic acid (4-HPLA), is emerging as a significant metabolite in the complex world of microbial interactions. As a product of aromatic amino acid metabolism, primarily by Lactic Acid Bacteria (LAB), its precursor 4-HPLA is recognized for its diverse biological activities, including antifungal and antioxidant properties. This technical guide provides an in-depth exploration of the microbial metabolic pathways leading to the formation of 4-HPLA and its subsequent potential esterification to this compound. We delve into the enzymatic machinery, quantitative data on its production and bioactivity, detailed experimental protocols for its study, and the signaling pathways it may influence within microbial communities. This document serves as a comprehensive resource for researchers and professionals in microbiology, biotechnology, and drug development seeking to understand and harness the potential of this microbial metabolite.

Introduction

This compound is an organic compound belonging to the phenylpropanoid class. It is the ethyl ester of p-hydroxyphenyllactic acid (4-HPLA), a known microbial metabolite produced from the catabolism of the aromatic amino acid tyrosine.[1][2] The D-enantiomer of 4-HPLA is specifically of bacterial origin.[3] While the biological significance of 4-HPLA is increasingly documented, the role of its ethyl ester is a growing area of interest, particularly in the context of fermented foods and beverages where both the acid and ethanol (B145695) are present. This guide will focus on the microbial metabolic pathways, quantitative aspects, and methodologies for studying this compound.

Microbial Biosynthesis and Metabolism

The formation of this compound in microbial environments is a two-stage process: the biosynthesis of p-hydroxyphenyllactic acid (4-HPLA) from tyrosine, followed by its esterification with ethanol.

Biosynthesis of p-Hydroxyphenyllactic Acid (4-HPLA)

The primary pathway for 4-HPLA synthesis in microorganisms, particularly Lactic Acid Bacteria (LAB), involves the conversion of L-tyrosine. This process occurs through two key enzymatic steps:

-

Transamination: L-tyrosine is first converted to p-hydroxyphenylpyruvic acid (4-HPPA) by the action of an aromatic aminotransferase (ArAT). This reaction requires an amino group acceptor, typically α-ketoglutarate.

-

Reduction: The subsequent reduction of 4-HPPA to 4-HPLA is catalyzed by a p-hydroxyphenyllactate dehydrogenase, which utilizes NADH or NADPH as a cofactor.

Esterification to this compound

The conversion of 4-HPLA to its ethyl ester is catalyzed by microbial esterases. This reaction, known as Fischer esterification, involves the reaction of the carboxylic acid group of 4-HPLA with ethanol. While direct microbial production of this compound is not extensively documented, the presence of various esterases in LAB and other microorganisms suggests this is a plausible metabolic route in environments where both precursors are available, such as during fermentation.

Quantitative Data

Quantitative data for this compound is limited. However, data for its precursor, 4-HPLA, and the antimicrobial activity of related phenolic acids provide valuable insights.

Table 1: Production of p-Hydroxyphenyllactic Acid by Lactobacillus sp.

| Strain | Substrate | Concentration (mg/L) | Reference |

| Lactobacillus sp. SK007 | Tyrosine | 75 | [4] |

| Lactobacillus sp. SK007 | p-Hydroxyphenylpyruvic acid | 1260 | [4] |

Table 2: Antifungal Activity of Phenolic Compounds (Minimum Inhibitory Concentration - MIC)

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Ellagic Acid | Candida auris | 0.125 - 0.25 | [5] |

| Caffeic Acid Phenethyl Ester (CAPE) | Candida auris | 1 - 64 | [5] |

Table 3: Antioxidant Capacity of Phenolic Acids (Oxygen Radical Absorbance Capacity - ORAC)

| Compound | ORAC Value (µmol TE/g) | Reference |

| Gallic Acid | Data not specified in abstract | [3] |

| Protocatechuic Acid | Data not specified in abstract | [6] |

| Caffeic Acid | Data not specified in abstract | [6] |

Note: TE = Trolox Equivalents. Specific values from the full text of the cited articles would be required for a complete table.

Experimental Protocols

Quantification of this compound using GC-MS

This protocol outlines a general procedure for the detection and quantification of this compound in microbial culture supernatants.

Methodology:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Collect the supernatant and acidify to pH 2-3 with HCl.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate. Repeat three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550.

-

-

-

Quantification:

-

Use a standard curve prepared with pure this compound, derivatized in the same manner as the samples.

-

An internal standard (e.g., a deuterated analog) is recommended for accurate quantification.

-

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation:

-

Grow the target fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

-

Prepare a spore suspension or yeast cell suspension in sterile saline or broth and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

-

-

Assay Setup:

-